({2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}(PHENYL)SULFAMOYL)DIMETHYLAMINE
Overview
Description
N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a phenylsulfamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using a nucleophilic aromatic substitution reaction. This step often involves the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).
Introduction of the Phenylsulfamide Moiety: The final step involves the introduction of the phenylsulfamide moiety through a reaction with phenyl isocyanate. This step is typically carried out under mild conditions, such as room temperature, in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Secondary amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Biology: In biological research, the compound is used to study cellular processes and molecular interactions. It serves as a tool for understanding the mechanisms of action of various biological pathways.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties. Researchers investigate its absorption, distribution, metabolism, and excretion (ADME) profiles to determine its suitability as a drug candidate.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of other complex molecules. Its unique chemical structure makes it a valuable building block for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound shares a similar piperazine core but differs in the substituents attached to the piperazine ring.
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Another piperazine derivative with different functional groups, used in antimicrobial and anticancer research.
Uniqueness
N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N’,N’-dimethyl-N-phenylsulfamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[N-(dimethylsulfamoyl)anilino]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3S/c1-22(2)29(27,28)25(18-8-4-3-5-9-18)16-20(26)24-13-11-23(12-14-24)19-10-6-7-17(21)15-19/h3-10,15H,11-14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFBQZYWUIFINW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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